
2-Bromo-4-(3-bromo-2-methylpropyl)furan
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Overview
Description
2-Bromo-4-(3-bromo-2-methylpropyl)furan is an organic compound with the molecular formula C8H10Br2O. It is a derivative of furan, a heterocyclic aromatic compound, and contains two bromine atoms and a methylpropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-bromo-2-methylpropyl)furan typically involves the bromination of a furan derivative. One common method is the bromination of 2-methylpropylfuran using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-bromo-2-methylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl-substituted furans, while oxidation with potassium permanganate can produce furan carboxylic acids.
Scientific Research Applications
2-Bromo-4-(3-bromo-2-methylpropyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-bromo-2-methylpropyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(3-chloro-2-methylpropyl)furan: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-4-(3-bromo-2-ethylpropyl)furan: Similar structure but with an ethyl group instead of a methyl group.
2-Bromo-4-(3-bromo-2-methylbutyl)furan: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-Bromo-4-(3-bromo-2-methylpropyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and properties are required.
Biological Activity
2-Bromo-4-(3-bromo-2-methylpropyl)furan is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12Br2O
- Molecular Weight : 305.01 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The following table summarizes the cytotoxic effects observed in these studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 15 | Induces apoptosis |
HT-29 (colon cancer) | 20 | Cell cycle arrest |
The anticancer activity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The furan ring structure allows for the formation of reactive intermediates that can affect various cellular processes:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, disrupting normal cellular functions.
- Receptor Interaction : It may bind to specific receptors on cancer cells, modulating signaling pathways that control cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at a leading university tested the antimicrobial properties of various brominated compounds, including this compound. The results indicated a strong correlation between bromine substitution and increased antimicrobial activity against Gram-positive bacteria.
- Cancer Cell Line Testing : In a collaborative research project, this compound was tested against multiple cancer cell lines. The findings revealed that it significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C8H10Br2O |
---|---|
Molecular Weight |
281.97 g/mol |
IUPAC Name |
2-bromo-4-(3-bromo-2-methylpropyl)furan |
InChI |
InChI=1S/C8H10Br2O/c1-6(4-9)2-7-3-8(10)11-5-7/h3,5-6H,2,4H2,1H3 |
InChI Key |
NELUZVLFMTUHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=COC(=C1)Br)CBr |
Origin of Product |
United States |
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